molecular formula C45H86NO8P B1241674 1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B1241674
M. Wt: 800.1 g/mol
InChI Key: VFXVJLJURBJMAK-RNLCRUPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PE(20:0/20:2(11Z, 14Z)), also known as GPEtn(20:0/20:2) or GPEtn(40:2), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(20:0/20:2(11Z, 14Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(20:0/20:2(11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(20:0/20:2(11Z, 14Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(20:0/20:2(11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(20:0/20:2(11Z, 14Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(20:0/20:2(11Z, 14Z)) can be biosynthesized from CDP-ethanolamine and DG(20:0/20:2(11Z, 14Z)/0:0);  which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(20:0/20:2(11Z, 14Z)) can be biosynthesized from PS(20:0/20:2(11Z, 14Z)) through the action of the enzyme phosphatidylserine decarboxylase. Furthermore, PE(20:0/20:2(11Z, 14Z)) can be biosynthesized from PS(20:0/20:2(11Z, 14Z));  which is mediated by the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(20:0/20:2(11Z, 14Z)) can be biosynthesized from CDP-ethanolamine and DG(20:0/20:2(11Z, 14Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, PE(20:0/20:2(11Z, 14Z)) is involved in phosphatidylcholine biosynthesis PC(20:0/20:2(11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(20:0/20:2(11Z, 14Z)) pathway.
PE(20:0/20:2(11Z,14Z)) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.

Properties

Molecular Formula

C45H86NO8P

Molecular Weight

800.1 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] icosanoate

InChI

InChI=1S/C45H86NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(47)51-41-43(42-53-55(49,50)52-40-39-46)54-45(48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,43H,3-11,13,15-17,19,21-42,46H2,1-2H3,(H,49,50)/b14-12-,20-18-/t43-/m1/s1

InChI Key

VFXVJLJURBJMAK-RNLCRUPCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
Reactant of Route 2
1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-eicosanoyl-2-(11Z,14Z-eicosadienoyl)-sn-glycero-3-phosphoethanolamine

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